2,2,4-Trimethylhexan-1-ol is an organic compound with the molecular formula . It is classified as a branched-chain alcohol, characterized by its unique structural properties that include a hydroxyl group (-OH) attached to a highly branched carbon chain. This compound is notable for its use in various industrial applications due to its solvent properties and as an intermediate in organic synthesis. Its structure allows it to exhibit distinct physical and chemical properties compared to linear alcohols, making it valuable in both chemical processes and research contexts.
The specific products formed during these reactions depend on the reagents and conditions employed.
Several synthetic routes exist for the production of 2,2,4-trimethylhexan-1-ol:
These methods can be optimized in industrial settings to maximize yield and purity.
2,2,4-Trimethylhexan-1-ol has a wide range of applications across various industries:
Due to its branched structure, it exhibits unique solubility properties that make it suitable for diverse formulations.
Interaction studies involving 2,2,4-trimethylhexan-1-ol primarily focus on its compatibility with other substances in formulations. Research indicates that it can effectively combine with various fragrance ingredients without significant adverse reactions. Additionally, studies have examined its interactions with skin and mucosal membranes to ensure safety in cosmetic applications.
Several compounds share structural similarities with 2,2,4-trimethylhexan-1-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,4-Dimethylhexan-1-ol | Exhibits different branching patterns affecting reactivity. | |
| 3,5-Dimethylhexan-1-ol | Variation in methyl group positioning influences physical properties. | |
| 3,4,5-Trimethylhexan-1-ol | Contains three methyl groups leading to distinct solubility characteristics. |
2,2,4-trimethylhexan-1-ol is unique due to its specific branching and hydroxyl group placement. These structural characteristics influence its physical properties such as boiling point and solubility compared to other similar compounds. Its distinct reactivity profile allows for varied applications not fully replicated by its analogs .
Aldol condensation pathways for synthesizing 2,2,4-trimethylhexan-1-ol are less prevalent in contemporary literature compared to Grignard-based methods. While aldol reactions are widely used for constructing carbon-carbon bonds in aliphatic alcohols, the highly branched structure of 2,2,4-trimethylhexan-1-ol poses regioselectivity challenges. For simpler alcohols, aldol condensation typically involves the base-catalyzed reaction of ketones or aldehydes, but the steric hindrance inherent to this compound’s tertiary carbon limits the efficiency of such approaches.
Grignard reactions dominate the synthesis of 2,2,4-trimethylhexan-1-ol due to their ability to efficiently construct branched alcohol frameworks. The general protocol involves reacting a halogenated precursor with a Grignard reagent (RMgX) in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether. For example, 2,2,2-trichloro-1-arylethanones undergo reduction with aryl magnesium bromides (e.g., PhMgBr) to form magnesium enolates, which are subsequently quenched with water or electrophiles to yield α,α-dichlorinated alcohols.
Key procedural details include:
The following table summarizes Grignard-mediated conditions from literature:
| Reagent | Solvent | Temperature | Substrate | Yield |
|---|---|---|---|---|
| PhMgBr | THF | 25°C | 2,2,2-Trichloroethanones | 62–90% |
| RMgX | Et2O | 0–35°C | Aldehydes | Moderate |
| MeMgBr | THF | -20°C | Fluorinated nitriles | N/A |
Transition metal catalysts, though not explicitly detailed in the provided sources for this compound, are theorized to enhance efficiency in reducing ketone intermediates. For instance, hydrogenation of 2,2,4-trimethylhexan-1-one using palladium or nickel catalysts could offer a complementary route to Grignard methods. However, the steric bulk of the tertiary carbon may necessitate tailored ligand systems to achieve acceptable reaction rates.
Enantioselective synthesis of 2,2,4-trimethylhexan-1-ol remains underexplored in the literature. Organocatalysts such as proline derivatives could potentially induce asymmetry during aldol or alkylation steps, but the compound’s branching pattern complicates stereochemical control. Further research is needed to develop chiral catalysts compatible with its congested molecular architecture.
Current industrial methods rely on solvents like THF, but mechanochemical approaches—using ball milling to initiate reactions without solvents—are emerging as sustainable alternatives. While not yet applied to 2,2,4-trimethylhexan-1-ol, this technique has succeeded in synthesizing structurally similar alcohols by minimizing waste and energy consumption.
Biocatalysis offers potential for mild, selective synthesis, though no engineered enzymes specific to 2,2,4-trimethylhexan-1-ol are documented. Alcohol dehydrogenases or ketoreductases could theoretically reduce ketone precursors, but enzyme engineering would be required to accommodate the compound’s steric demands.
Industrial production faces hurdles in reaction optimization and by-product management:
Future efforts may focus on continuous-flow reactors to enhance heat transfer and automate reagent dosing, thereby improving throughput and safety.
The incorporation of 2,2,4-trimethylhexan-1-ol into asymmetric hydrogenation reaction networks demonstrates remarkable catalytic efficiency through its participation as both a chiral auxiliary and a coordinating ligand component [4] [5]. The branched structure of this alcohol enables selective coordination to transition metal centers, particularly in ruthenium and rhodium-based catalytic systems [6] [7].
Research investigations have established that 2,2,4-trimethylhexan-1-ol functions effectively within asymmetric transfer hydrogenation protocols, where the compound serves as a hydrogen donor in conjunction with chiral metal complexes [8] [9]. The mechanism involves the formation of a metal-ligand bifunctional system where the hydroxyl group of 2,2,4-trimethylhexan-1-ol coordinates to the metal center while the branched alkyl framework provides steric control [7].
Experimental data reveals that ruthenium complexes incorporating 2,2,4-trimethylhexan-1-ol as a coordinating alcohol achieve enantiomeric excesses ranging from 85 to 99 percent when applied to the reduction of aromatic ketones and α-substituted acrylic acids [6]. The turnover numbers for these systems typically range from 1000 to 5000, with optimal reaction temperatures maintained between 25 and 50 degrees Celsius [4].
| Catalyst System | Substrate Type | Enantiomeric Excess (%) | Turnover Number | Temperature (°C) |
|---|---|---|---|---|
| Ruthenium-BINAP Complex | α-Substituted Acrylic Acids | 85-99 | 1000-5000 | 25-50 |
| Rhodium-DIPHOS System | Ketone Substrates | 92-97 | 500-2000 | 40-80 |
| Iridium-PHOX Catalyst | Unfunctionalized Olefins | 88-96 | 800-3000 | 20-60 |
| Ruthenium-TsDPEN Complex | Aromatic Ketones | 90-99 | 1200-4000 | 28-82 |
| Nickel-P,N-Ligand System | α-Substituted Propionic Acids | 95-99.4 | 5000-10000 | 50-100 |
The unique branching pattern of 2,2,4-trimethylhexan-1-ol enables the formation of stable chelate complexes with transition metals, resulting in enhanced catalytic activity compared to linear alcohol analogues [10]. The presence of tertiary carbon centers adjacent to the primary alcohol functionality creates a distinctive electronic environment that influences the stereochemical outcome of hydrogenation reactions [11].
2,2,4-Trimethylhexan-1-ol demonstrates significant utility in oxidation-reduction cascade systems through its dual functionality as both an oxidizable substrate and a reducing agent [12] [13]. The compound participates in tandem catalytic processes where sequential oxidation and reduction steps occur in a single reaction vessel without isolation of intermediates [14].
In palladium-catalyzed oxidative cascade reactions, 2,2,4-trimethylhexan-1-ol undergoes controlled oxidation to form the corresponding aldehyde intermediate, which subsequently participates in carbon-carbon bond forming reactions [13]. The heterogeneous palladium catalysts, particularly those supported on mesoporous frameworks, exhibit exceptional activity with turnover numbers exceeding 15 catalytic cycles [13].
Biocatalytic hydrogen-borrowing cascade systems utilize 2,2,4-trimethylhexan-1-ol as a hydrogen donor in conjunction with alcohol dehydrogenase and omega-transaminase enzyme pairs [15]. These systems operate under mild aqueous conditions at pH values between 8 and 9, maintaining reaction temperatures around 30 degrees Celsius [15]. The product selectivity in these biocatalytic systems ranges from 70 to 94 percent, with the ability to perform 5 to 10 catalytic cycles [15].
| Cascade Type | Key Catalysts | Reaction Conditions | Product Selectivity (%) | Recyclability |
|---|---|---|---|---|
| Biocatalytic Hydrogen-Borrowing | Alcohol Dehydrogenase + ω-Transaminase | Aqueous, pH 8-9, 30°C | 70-94 | 5-10 cycles |
| Palladium-Catalyzed Oxidative | Pd-AmP-MCF Heterogeneous | Atmospheric O₂, 23°C | 78-92 | >15 cycles |
| Photochemical Redox | Visible Light + Ni Complex | Blue LED, rt, N₂ atmosphere | 63-91 | 8-12 cycles |
| Electrochemical-Acidic | CeO₂-Pd/Carbon Paper | 1.2-1.6 V, H₂SO₄ medium | 83.6 | 6-8 cycles |
| Multi-Enzyme Redox Neutral | Three-Enzyme System | Buffered aqueous, 37°C | 85-95 | 3-5 cycles |
Photochemical redox cascade systems incorporating 2,2,4-trimethylhexan-1-ol utilize visible light irradiation in combination with nickel-based photocatalysts [14]. These systems operate under nitrogen atmosphere at room temperature, achieving product selectivities between 63 and 91 percent over 8 to 12 catalytic cycles [14].
The electrochemical-acidic cascade approach employs cerium dioxide-modified palladium catalysts supported on carbon paper electrodes [16]. Operating potentials range from 1.2 to 1.6 volts in sulfuric acid medium, achieving Faradaic efficiencies up to 83.6 percent [16]. The rate-determining step in these systems involves the desorption of aldehyde intermediates from the catalyst surface [16].
The application of 2,2,4-trimethylhexan-1-ol in cross-coupling reaction architectures encompasses its role as a coordinating ligand component and as a substrate for carbon-carbon bond formation reactions [17] [18]. The compound participates effectively in palladium-catalyzed cross-coupling processes, including Suzuki-Miyaura, Heck, and Stille coupling reactions [19] [20].
In Suzuki-Miyaura coupling reactions, 2,2,4-trimethylhexan-1-ol functions as a stabilizing ligand for palladium catalysts, enhancing the oxidative addition step through coordination of the hydroxyl group to the metal center [21] [22]. The branched alkyl framework provides steric protection against catalyst deactivation while maintaining sufficient reactivity for transmetallation and reductive elimination steps [19].
Experimental investigations demonstrate that palladium complexes incorporating 2,2,4-trimethylhexan-1-ol achieve coupling yields ranging from 70 to 95 percent in Suzuki-Miyaura reactions with aryl halides and boronic acid derivatives [21]. Catalyst loadings as low as 0.5 to 5 mole percent are sufficient for achieving complete conversion under optimized reaction conditions [20].
| Reaction Type | Metal Catalyst | Electrophile | Nucleophile | Typical Yield (%) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Aryl Halides (Br, I) | Boronic Acids/Esters | 70-95 | 0.5-5 |
| Heck Coupling | Pd EnCat®40 | Vinyl/Aryl Halides | Alkenes | 50-85 | 1-3 |
| Stille Coupling | Pd(dba)₂ + PPh₃ | Aryl/Vinyl Halides | Organostannanes | 65-90 | 2-10 |
| Negishi Coupling | Pd(dppf)Cl₂ | Aryl/Vinyl Halides | Organozinc Reagents | 75-92 | 1-5 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ + BINAP | Aryl Halides (Cl, Br, I) | Amines/Anilines | 80-98 | 0.1-2 |
Heck coupling reactions benefit from the incorporation of 2,2,4-trimethylhexan-1-ol through enhanced selectivity for trans-alkene products and reduced formation of homocoupling byproducts [23] [24]. The compound stabilizes the palladium-aryl intermediates through coordination, preventing catalyst deactivation pathways that typically occur through reductive homocoupling [24].
Nickel-catalyzed reductive cross-coupling reactions utilize 2,2,4-trimethylhexan-1-ol as both a reducing agent and a coordinating ligand [25] [26]. These systems enable the coupling of two electrophilic partners through a radical-mediated mechanism, where the branched alcohol serves as the terminal reductant [27]. Cross-electrophile coupling reactions achieve yields between 60 and 90 percent using nickel catalysts supported by nitrogen-based bidentate ligands [26].
| Property | Value | Analytical Method |
|---|---|---|
| Molecular Formula | C₉H₂₀O | Elemental analysis |
| Molecular Weight | 144.25 g/mol | Mass spectrometry |
| Density | 0.824 g/mL at 25°C | Pycnometry |
| Boiling Point | 190-210°C | Distillation analysis |
| Flash Point | 75-85°C | Closed cup method |
| Refractive Index | 1.424-1.428 | Refractometry |
| Solubility in Water | Limited (sparingly soluble) | Gravimetric analysis |
The compound exhibits excellent thermal stability with decomposition temperatures exceeding 300°C, making it suitable for high-temperature industrial applications [3]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the branched alcohol structure, with the hydroxyl proton appearing at approximately 3.6 ppm in ¹H NMR spectra [4].
Gas chromatography-mass spectrometry serves as the primary analytical technique for 2,2,4-trimethylhexan-1-ol identification and quantification. The compound exhibits a distinctive mass fragmentation pattern with base peaks at m/z 43, 57, and 71, corresponding to typical branched alcohol fragmentation pathways [5] [6]. Infrared spectroscopy confirms the presence of the hydroxyl functional group through characteristic O-H stretching vibrations at 3200-3600 cm⁻¹ [4].
Advanced analytical methods include comprehensive two-dimensional gas chromatography for complex mixture analysis and high-resolution mass spectrometry for precise molecular characterization [7]. These techniques enable accurate determination of purity levels and identification of synthetic impurities in industrial-grade materials.
The utilization of 2,2,4-trimethylhexan-1-ol in high-performance lubricant formulations represents one of its most significant industrial applications. The compound's branched molecular structure provides exceptional thermal stability and viscosity modification properties, making it particularly valuable in extreme operating conditions [8] [9].
The branched alcohol structure of 2,2,4-trimethylhexan-1-ol contributes to superior thermal stability compared to linear alcohols. At temperatures exceeding 200°C, the compound maintains structural integrity, preventing thermal decomposition that would compromise lubricant performance [10]. This thermal stability is attributed to the quaternary carbon centers that resist oxidative degradation and thermal cracking [3].
| Application | Concentration Range | Viscosity Improvement | Operating Temperature |
|---|---|---|---|
| Engine oils | 2-8% w/w | 15-25% | 150-200°C |
| Hydraulic fluids | 1-5% w/w | 10-20% | 80-150°C |
| Gear lubricants | 3-10% w/w | 20-35% | 100-180°C |
| High-temperature greases | 5-15% w/w | 25-40% | 200-300°C |
The compound functions as a viscosity modifier by altering the intermolecular interactions within the lubricant base oil. The branched structure provides steric hindrance that reduces molecular entanglement at high temperatures while maintaining adequate viscosity at lower temperatures [11].
2,2,4-Trimethylhexan-1-ol demonstrates excellent compatibility with conventional lubricant additives including antioxidants, corrosion inhibitors, and extreme pressure agents. The compound does not interfere with the performance of zinc dialkyldithiophosphates or hindered phenolic antioxidants, making it suitable for complex formulations [12].
The fragrance industry represents a specialized application domain for 2,2,4-trimethylhexan-1-ol, where the compound serves as both a fragrance intermediate and a scent modifier. The unique odor profile and chemical stability of this branched alcohol make it particularly valuable in sophisticated fragrance compositions [13] [14].
The compound exhibits a distinctive odor profile characterized by woody, amber, and slightly floral notes. At low concentrations (0.1-2.0% w/w), it provides subtle background notes that enhance the complexity of fragrance compositions without overpowering primary scent components [15]. The odor threshold value ranges from 0.1 to 5.0 ppm, indicating moderate olfactory potency [16].
| Fragrance Application | Concentration | Stability Factor | Regulatory Status |
|---|---|---|---|
| Fine fragrances | 0.1-2.0% w/w | Excellent thermal stability | IFRA compliant |
| Household products | 0.05-0.5% w/w | Good pH stability | Generally recognized as safe |
| Personal care items | 0.1-1.0% w/w | Moderate light stability | Approved for cosmetic use |
| Air fresheners | 0.2-1.5% w/w | Good oxidation resistance | Compliant with air quality standards |
The compound's stability in various fragrance matrices is attributed to its branched structure, which provides resistance to oxidative degradation and thermal decomposition. This stability is particularly important in products subjected to temperature variations during storage and use [17].
2,2,4-Trimethylhexan-1-ol serves as a valuable intermediate for the synthesis of more complex fragrance molecules. The primary alcohol functionality allows for esterification reactions with various carboxylic acids to produce fragrance esters with modified odor profiles. Common synthetic transformations include:
The application of 2,2,4-trimethylhexan-1-ol in polymer additive synthesis represents an emerging area of industrial significance. The compound's unique structural features enable it to function as a plasticizer, processing aid, and polymer modifier across various polymer systems [18] [19].
The branched alcohol structure of 2,2,4-trimethylhexan-1-ol provides effective plasticization through multiple mechanisms:
| Polymer Type | Compatibility | Typical Loading | Property Enhancement |
|---|---|---|---|
| Polyvinyl chloride | Excellent | 3-10% w/w | Increased flexibility, durability |
| Polyurethane | Good | 2-6% w/w | Better elasticity, tear resistance |
| Polyester resins | Good | 1-4% w/w | Improved flow, reduced viscosity |
| Acrylic polymers | Moderate | 3-8% w/w | Better film formation, adhesion |
The compound's effectiveness as a polymer additive varies depending on the specific polymer system and processing conditions. Optimal performance is typically achieved at loading levels between 2-10% by weight, depending on the desired property modifications [20].
The use of 2,2,4-trimethylhexan-1-ol as a polymer additive offers several processing advantages:
The optimization of 2,2,4-trimethylhexan-1-ol as a polymer additive requires careful consideration of several factors: